molecular formula C10H15NO4 B2363238 2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid CAS No. 1342142-18-0

2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid

Cat. No.: B2363238
CAS No.: 1342142-18-0
M. Wt: 213.233
InChI Key: UKFQSISPPHSJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid, also known as PPAOA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Inhibition of Enzymes

2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid has been identified as a potent inhibitor of the enzyme γ-aminobutyric acid-α-ketoglutaric acid transaminase, found both in E. coli and mammalian brain, demonstrating a strictly competitive nature of inhibition. This inhibition leads to elevations in brain concentrations of γ-aminobutyric acid (Wallach, 1961).

Peroxisome Proliferator-Activated Receptor Gamma Agonists

Research has explored derivatives of this compound as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, which show antidiabetic activity in rodent models of type 2 diabetes. The study focused on the structure-activity relationship of the N-2-benzoylphenyl moiety, finding that bioisosteric replacement of one of the two phenyl rings in this moiety is among the best modifications (Cobb et al., 1998).

Non-Specific Inhibitor of Uptake of Amino Acids and Amines

This compound (AOAA) is known as a non-specific inhibitor of the uptake of various amines and amino acids by slices of brain and spinal cord of rat and cat, affecting the neurotransmitter balance (Johnston & Balcar, 1974).

Inhibitory Reaction with Pyridoxal Phosphate-dependent Enzymes

AOAA's reaction with pyridoxal phosphate-dependent enzymes, such as aspartate transaminase and 4-aminobutyrate transaminase, shows irreversible inhibition. This interaction is important for metabolic studies where inhibiting specific enzymes is necessary (John & Charteris, 1978).

Antiulcer Agent Synthesis

This compound derivatives have been synthesized and tested for antiulcer activities. Certain derivatives showed significant antiulcer activities, highlighting the potential pharmaceutical applications of these compounds (Kitazawa et al., 1990).

Properties

IUPAC Name

2-(1-prop-2-enoylpiperidin-4-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-9(12)11-5-3-8(4-6-11)15-7-10(13)14/h2,8H,1,3-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFQSISPPHSJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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